2-(4-methylcyclohexyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

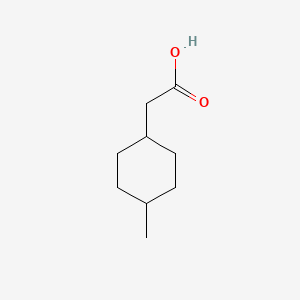

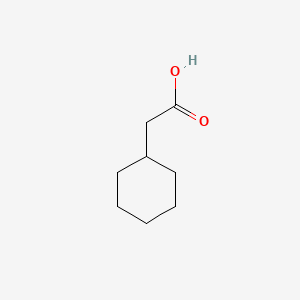

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-2-4-8(5-3-7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGYMRYZAKXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984498, DTXSID901297126 | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6603-71-0, 7132-95-8, 7132-93-6 | |

| Record name | 4-Methylcyclohexane acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006603710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylcyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7132-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methylcyclohexyl)acetic Acid

An In-depth Technical Guide to the Molecular and Stereochemical Properties of 2-(4-methylcyclohexyl)acetic Acid

This guide provides a comprehensive examination of the molecular and stereochemical properties of 2-(4-methylcyclohexyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational dynamics, and analytical characterization of this substituted cyclohexane derivative. By synthesizing fundamental principles with established analytical methodologies, this guide serves as a robust resource for understanding and utilizing this compound in scientific applications.

Introduction: Structural Significance and Physicochemical Properties

This compound is a carboxylic acid featuring a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 2-position. This structure is of interest in medicinal chemistry as the cyclohexane scaffold is a common bioisostere for phenyl rings, offering improved metabolic stability and solubility in drug candidates. The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism (cis and trans) and, in the case of the cis isomer and the trans isomer, enantiomerism, making a thorough understanding of its stereochemistry crucial for any application.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [2] |

| Predicted XlogP | 2.7 | [1] |

| InChIKey | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [1] |

Stereoisomerism and Conformational Analysis

The stereochemical complexity of this compound arises from the substitution pattern on the cyclohexane ring. The molecule exists as two geometric isomers: cis and trans, which are diastereomers of each other.

Geometric Isomers: Cis and Trans

-

trans-2-(4-methylcyclohexyl)acetic acid : The methyl and acetic acid groups are on opposite sides of the cyclohexane ring.

-

cis-2-(4-methylcyclohexyl)acetic acid : The methyl and acetic acid groups are on the same side of the cyclohexane ring.

The stability of these isomers is dictated by the conformational preferences of the substituents on the chair-like cyclohexane ring. Substituents preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.[3]

Conformational Preferences and Stability

The energy difference between axial and equatorial conformations is quantified by the "A-value," which represents the change in Gibbs free energy. For a methyl group, the A-value is approximately 1.8 kcal/mol, indicating a strong preference for the equatorial position.[4][5] The A-value for an acetic acid group is expected to be of a similar or slightly larger magnitude.

trans Isomer: In the trans isomer, the most stable conformation will have both the methyl and the acetic acid groups in equatorial positions. The alternative chair conformation, with both groups in axial positions, would be significantly less stable due to substantial 1,3-diaxial interactions. Consequently, trans-2-(4-methylcyclohexyl)acetic acid is expected to exist predominantly in the diequatorial conformation.

cis Isomer: For the cis isomer, one substituent must be in an axial position while the other is equatorial in any given chair conformation. Ring flipping interconverts the axial and equatorial positions of the two groups. The two resulting conformers will have different energies if the A-values of the methyl and acetic acid groups are different. The conformer with the larger group (likely the acetic acid moiety) in the equatorial position will be more stable.

The overall thermodynamic stability favors the trans isomer due to its ability to adopt a low-energy diequatorial conformation, whereas the cis isomer will always have one substituent in a higher-energy axial position.[6]

References

- 1. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. scribd.com [scribd.com]

- 6. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

2-(4-methylcyclohexyl)acetic acid CAS number and identifiers

An In-Depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It delves into the core identifiers, physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols associated with this compound. The information is structured to provide not only data but also expert insights into the practical application and scientific context of this molecule.

Section 1: Core Chemical Identity and Identifiers

This compound, also known as 4-methylcyclohexaneacetic acid, is a carboxylic acid featuring a methyl-substituted cyclohexane ring. This structure provides a unique combination of lipophilicity from the cycloalkane moiety and functionality from the carboxylic acid group, making it an interesting building block in organic and medicinal chemistry[1]. Precise identification is critical for regulatory compliance, procurement, and scientific documentation. The primary identifiers are consolidated below.

| Identifier | Value | Source(s) |

| CAS Number | 6603-71-0 | [1][2] |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [1] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 4-Methylcyclohexaneacetic acid | [4] |

| InChI Key | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1CCC(CC1)CC(=O)O | [1][3] |

| PubChem CID | 3616945 (Related CID) | [3] |

Section 2: Physicochemical and Safety Properties

Understanding the physical properties and safety profile of a compound is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Physicochemical Data

The compound exists as a solid at standard conditions and is classified as a combustible solid.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Predicted XlogP | 2.7 | [3] |

| Storage Class | 11 (Combustible Solids) |

GHS Hazard and Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory during handling[5].

| Hazard Classification | GHS Code(s) | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5] |

| Eye Irritation | H319 | Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |

| Signal Word | Warning |

Handling Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

-

P280: Wear protective gloves/eye protection/face protection[5].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[5].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

Section 3: Synthesis and Chemical Reactions

The synthesis of this compound is fundamental to its availability for research and development. While multiple pathways can be envisioned, a common and logical approach involves the hydrogenation of an aromatic precursor.

Plausible Synthetic Pathway: Catalytic Hydrogenation

A robust method for synthesizing cycloalkanes is the catalytic hydrogenation of the corresponding aromatic ring. In this case, 4-methylphenylacetic acid serves as a readily available starting material. The reaction involves reducing the phenyl ring to a cyclohexane ring using hydrogen gas in the presence of a metal catalyst, such as rhodium on carbon or Raney nickel. This process is favored for its high efficiency and atom economy.

Caption: Plausible synthetic workflow for this compound.

Key Chemical Reactions

The carboxylic acid functional group dictates the primary reactivity of this molecule, making it a versatile intermediate.

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters, which are valuable in fragrance and materials science[1].

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄)[1].

-

Amide Formation: Can be converted to an acyl chloride and subsequently reacted with amines to form various amides, a common transformation in the synthesis of bioactive molecules.

Section 4: Applications and Research Interest

The unique structural characteristics of this compound make it a compound of interest in several scientific domains.

-

Medicinal Chemistry Building Block: The substituted cyclohexane ring is a common motif in drug design, acting as a rigid scaffold or a lipophilic group to enhance membrane permeability. The carboxylic acid handle allows for its straightforward incorporation into more complex target molecules[1].

-

Naphthenic Acid Research: It has been employed as a model compound to represent naphthenic acids, a complex mixture of carboxylic acids found in crude oil. Its defined structure allows for controlled studies on the environmental fate and toxicological effects of naphthenic acids, such as evaluating their phytodegradation by algae[4].

-

Materials Science: Derivatives, particularly esters, can be explored for applications as plasticizers, lubricants, or components in polymer synthesis.

Section 5: Analytical Methodologies

Accurate quantification and characterization are essential for quality control and research applications. A multi-step approach is typically employed for the analysis of a non-volatile carboxylic acid like this compound.

Recommended Analytical Workflow

A standard workflow involves sample preparation followed by chromatographic separation and mass spectrometric detection. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice due to the compound's polarity and thermal lability.

Caption: A typical analytical workflow for quantifying the target acid.

Detailed Protocol: HPLC-MS Analysis

This protocol provides a self-validating system for the quantitative analysis of this compound in a research sample.

-

Preparation of Standards and Samples:

-

Create a stock solution of 1 mg/mL this compound in methanol.

-

Prepare a series of calibration standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Prepare the unknown sample by dissolving a known mass in methanol to achieve an expected concentration within the calibration range.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer[6].

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). The C18 stationary phase provides the necessary hydrophobic interaction to retain the cycloalkane portion of the molecule.

-

Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for good peak shape and to facilitate ionization.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 50% B, increasing to 95% B over several minutes to elute the compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode. The carboxylic acid readily loses a proton to form the [M-H]⁻ ion.

-

Monitored Transition (for MS/MS): The precursor ion (m/z 155.1) would be fragmented to produce characteristic product ions for selective and sensitive quantification.

-

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area of the standards versus their concentration.

-

The concentration of the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.

-

References

literature review on 2-(4-methylcyclohexyl)acetic acid and its analogs

An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic Acid and its Analogs for Drug Discovery Professionals

Executive Summary

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to probe biological space. When coupled with an acetic acid moiety, it forms the basis for a diverse range of bioactive molecules. This guide focuses on this compound and its analogs, a class of compounds whose structural simplicity belies a rich and varied pharmacology. From the blockbuster anticonvulsant Gabapentin to emerging anti-inflammatory agents and molecular tools like PROTAC linkers, these molecules have demonstrated significant therapeutic potential. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) for this versatile chemical class. We will delve into the causality behind experimental choices, present detailed protocols, and explore future directions for leveraging this scaffold in modern drug discovery.

Introduction: The Versatility of the Cyclohexylacetic Acid Scaffold

The core structure of this compound combines a lipophilic cyclohexane group with a polar carboxylic acid function.[1] This amphipathic nature is a common feature in many orally bioavailable drugs. The cyclohexane ring is not planar but exists in a dynamic equilibrium of chair and boat conformations, providing specific spatial arrangements of substituents that can be critical for receptor binding. The acetic acid portion can participate in key interactions such as hydrogen bonding and salt bridge formation with biological targets.

The significance of this scaffold is perhaps best exemplified by its close structural relationship to Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid), a widely prescribed medication for epilepsy and neuropathic pain.[2] While initially designed as a GABA analog, its mechanism is more complex, involving interaction with voltage-gated calcium channels. The success of Gabapentin has spurred significant interest in exploring the chemical space around the cyclohexylacetic acid core, leading to the discovery of analogs with a wide array of biological activities, including anti-inflammatory, antiproliferative, and enzyme-inhibiting properties.[3] This guide will systematically explore the chemistry and biology that make this scaffold a continuing source of valuable therapeutic leads.

Synthesis Strategies for this compound and Analogs

The synthesis of these compounds is generally accessible, allowing for the generation of diverse analog libraries for screening and optimization. The choice of synthetic route is dictated by the desired substitution pattern on the cyclohexane ring.

Synthesis of the Core Scaffold

One of the most direct methods for synthesizing the parent compound, this compound, involves the hydrogenation of aromatic precursors. A common starting material is p-cresol or its corresponding acetic acid derivative, 4-methylphenylacetic acid. Catalytic hydrogenation effectively reduces the aromatic ring to the desired cyclohexane.

A representative reaction involves the hydrogenation of o-cresol, which can then be esterified with acetic acid to produce related compounds.[4] For the direct synthesis of the target acid, hydrogenating 4-methylphenylacetic acid is a more direct route.

Caption: General workflow for the synthesis of the core scaffold via hydrogenation.

Synthesis of Key Functionalized Analogs

The true potential of the scaffold is unlocked through the synthesis of functionalized analogs, such as those bearing amino, hydroxyl, or other groups.

-

Amino Analogs (Gabapentin-like): The synthesis of amino-substituted analogs often starts from materials like 4-nitrophenylacetic acid. High-pressure hydrogenation can simultaneously reduce the nitro group to an amine and the phenyl ring to a cyclohexane.[5] This method, however, can require harsh conditions (e.g., 14MPa pressure, 130°C).[5] Milder, more modern methods often employ precursors like 1,4-cyclohexanedione, which can be elaborated through Wittig reactions and subsequent reductive amination steps to install the aminomethyl and acetic acid side chains.[5]

-

Hydroxy Analogs: Hydroxylated derivatives can be prepared by reducing corresponding keto-acids or by starting with hydroxylated aromatic precursors, such as 4-hydroxyphenylacetic acid, followed by hydrogenation. The resulting methyl 2-(4-hydroxycyclohexyl)acetate is a versatile intermediate.[6]

-

PROTAC Linkers: Analogs like 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid are valuable as bifunctional linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[7] Their synthesis typically involves standard protecting group chemistry on an amino-substituted cyclohexylacetic acid core.

Key Experimental Protocol: Synthesis of 2-(4-aminocyclohexyl)acetic acid ethyl ester via Catalytic Hydrogenation

This protocol is adapted from methodologies described in patent literature for the synthesis of key intermediates for dopamine receptor ligands.[5]

Objective: To synthesize 2-(4-aminocyclohexyl)acetic acid ethyl ester from ethyl 2-(4-nitrophenyl)acetate.

Materials:

-

Ethyl 2-(4-nitrophenyl)acetate

-

Ethanol (anhydrous)

-

Palladium on carbon (10% Pd/C)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas source

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Step-by-Step Methodology:

-

Vessel Preparation: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

-

Charging the Reactor: In the autoclave, dissolve ethyl 2-(4-nitrophenyl)acetate (1 equivalent) in anhydrous ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10% by weight relative to the starting material) to the solution. Causality Note: Pd/C is an efficient catalyst for both nitro group reduction and aromatic ring hydrogenation. Handling it as a slurry in the reaction solvent minimizes the risk of ignition as the dry catalyst is pyrophoric.

-

Sealing and Purging: Seal the autoclave. Purge the vessel several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Hydrogenation Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 20-30°C for milder conditions, or higher if needed).[5] The reaction progress can be monitored by observing the cessation of hydrogen uptake. Causality Note: The simultaneous reduction of the nitro group and the aromatic ring is a complex process. Controlling temperature and pressure is crucial to optimize yield and minimize side reactions.

-

Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. Safety Note: The used catalyst on the Celite pad may still be pyrophoric and should be quenched carefully with water before disposal.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-(4-aminocyclohexyl)acetic acid ethyl ester.

-

Purification (if necessary): The crude product can be purified further by column chromatography or crystallization/distillation as required.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of therapeutic applications, leveraging the scaffold's ability to interact with diverse biological targets.

Central Nervous System (CNS) Applications: The Gabapentin Story

The most prominent therapeutic success from this class is Gabapentin. It is a structural analog of the neurotransmitter GABA but does not act on GABA receptors. Its primary use is in treating partial seizures and neuropathic pain.[2] While its exact mechanism is still debated, it is known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release. This discovery highlights a crucial principle in drug development: a lead compound's actual mechanism may differ from its initial design hypothesis.

Anti-inflammatory and Antiproliferative Activity

The acetic acid moiety is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and indomethacin (arylalkanoic acid derivatives).[8] It is therefore logical to explore the anti-inflammatory potential of cyclohexylacetic acid derivatives.

-

Recent studies on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown promising results.[3] Certain compounds in this series demonstrated dose-dependent antiproliferative activity against peripheral blood mononuclear cells (PBMCs), with one derivative consistently reducing the production of the pro-inflammatory cytokine TNF-α across all tested doses.[3]

Caption: Potential anti-inflammatory mechanism via inhibition of pro-inflammatory signaling.

Other Emerging Applications

The versatility of the scaffold is further demonstrated by its appearance in diverse patent literature:

-

PDE4 Inhibitors: 2-((4-Methylcyclohexyl)oxy)acetic acid has been cited in patents related to phosphodiesterase isoenzyme 4 (PDE4) inhibitors, a target for treating inflammatory conditions like asthma and COPD.

-

PROTAC Linkers: As mentioned, functionalized analogs serve as effective linkers in PROTACs, which are novel therapeutic modalities designed to induce targeted protein degradation.[7]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is fundamental to medicinal chemistry.[9][10] While a comprehensive QSAR study for the entire class is not publicly available, we can infer key relationships from the existing literature.

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

-

The Cyclohexane Ring: The substitution pattern on this ring is critical. The 4-methyl group in the parent compound increases lipophilicity compared to the unsubstituted cyclohexylacetic acid. The introduction of polar groups like amino or hydroxyl drastically changes the physicochemical properties, enabling interactions with different targets and affecting ADME properties.

-

The Acetic Acid Moiety: The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. This group is often essential for binding to targets. Esterification (e.g., to methyl or ethyl esters) creates prodrugs that can improve membrane permeability, relying on in-vivo hydrolysis by esterases to release the active acid.[5][6] Conversion to amides introduces different hydrogen bonding patterns and removes the negative charge.

-

Stereochemistry: The cyclohexane ring has cis and trans isomers. The relative orientation of the acetic acid side chain and other ring substituents can have a profound impact on biological activity. For instance, many drug candidates derived from this scaffold are developed as single stereoisomers.[11]

Data Summary: Analogs and Their Investigated Potential

| Compound/Analog Class | Key Structural Feature | Investigated Application/Activity | Reference |

| Gabapentin | 1-(Aminomethyl) group | Anticonvulsant, Neuropathic Pain | [2] |

| Amidrazone Derivatives | Cyclohexene ring, Amidrazone moiety | Anti-inflammatory, Antiproliferative | [3] |

| 2-((4-Methylcyclohexyl)oxy)acetic acid | Ether linkage to acetic acid | PDE4 Inhibition (Patented) | |

| 2-(4-((Boc)amino)cyclohexyl)acetic acid | Boc-protected amine | PROTAC Linker | [7] |

| 2-(4-hydroxycyclohexyl)acetate | Hydroxyl group | Synthetic Intermediate | [6] |

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for drug discovery. The synthetic tractability of the core allows for extensive exploration of chemical space, while the diverse biological activities observed—from CNS modulation to anti-inflammatory effects—demonstrate its versatility.

Future research in this area should focus on several key aspects:

-

Systematic SAR Studies: A comprehensive investigation using modern medicinal chemistry strategies, including parallel synthesis and computational modeling, could uncover novel analogs with enhanced potency and selectivity for specific targets.

-

Target Deconvolution: For analogs with interesting phenotypic effects (e.g., antiproliferative activity), identifying the specific molecular target is a critical next step for mechanism-based drug development.

-

Exploration of New Chemical Space: Moving beyond simple substitutions to more complex ring systems, constrained analogs, and novel bioisosteres for the carboxylic acid group could lead to the discovery of compounds with entirely new pharmacological profiles.

References

- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 4. Buy this compound | 6603-71-0 [smolecule.com]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 6. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. fiveable.me [fiveable.me]

- 11. scbt.com [scbt.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-methylcyclohexyl)acetic acid

Introduction

2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its structure, comprising a lipophilic cyclohexyl group and a hydrophilic carboxylic acid moiety, suggests a potential for diverse applications, including in medicinal chemistry and as a building block for more complex organic molecules[1]. As with any compound under investigation for pharmaceutical or other applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for formulation development, analytical method development, and predicting its in vivo behavior.

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability data.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem |

| Molecular Weight | 156.22 g/mol | PubChem |

| Predicted XlogP | 2.7 | PubChemLite[2] |

| Appearance | Colorless crystals (estimated) | The Good Scents Company[3] |

The predicted XlogP of 2.7 suggests that this compound is a moderately lipophilic compound. The presence of the carboxylic acid group provides a site for hydrogen bonding and potential for ionization, which will significantly influence its solubility in aqueous media as a function of pH.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a carboxylic acid such as this compound, solubility is expected to be highly dependent on the pH of the medium and the polarity of the solvent.

Anticipated Solubility Behavior

Given its structure, the following solubility trends can be anticipated:

-

Aqueous Solubility: Low solubility is expected in neutral and acidic aqueous solutions due to the lipophilic nature of the methylcyclohexyl group. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: Higher solubility is expected in a range of organic solvents, particularly polar aprotic and protic solvents, due to the ability of the carboxylic acid group to engage in hydrogen bonding. Solubility in non-polar solvents is likely to be moderate.

Experimental Determination of Solubility

A robust determination of the solubility profile is a cornerstone of pre-formulation studies. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including purified water, buffered solutions at various pH values (e.g., pH 2, 4.5, 6.8, and 7.4), and various organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and acetonitrile).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate, sealed vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6]

-

Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µg/mL.

Data Presentation: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | Poorly Soluble | Lipophilic nature of the cyclohexyl ring dominates. |

| 0.1 M HCl | Poorly Soluble | Carboxylic acid is in its neutral, less soluble form. |

| 0.1 M NaOH | Soluble | Formation of the highly soluble sodium carboxylate salt. |

| Ethanol | Freely Soluble | Polar protic solvent capable of hydrogen bonding. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Ethyl Acetate | Soluble | Moderately polar solvent. |

| Hexane | Sparingly Soluble | Non-polar solvent, limited interaction with the carboxylic acid group. |

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of this compound is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are an essential component of this assessment, intentionally exposing the compound to stress conditions to accelerate its degradation.[7][8][9][10][11]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions:

-

Oxidation: The cyclohexyl ring, particularly at the tertiary carbon atom, could be susceptible to oxidation.

-

Decarboxylation: Under thermal stress, the carboxylic acid group may undergo decarboxylation.

-

Esterification: In the presence of alcohols, esterification can occur, although this is more of a compatibility issue than a degradation pathway.

Experimental Protocol: Forced Degradation Study

The following protocol is a comprehensive approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.[9][11]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2 hours). Basic conditions often lead to faster degradation.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H2O2). Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105°C) for a defined period (e.g., 48 hours). Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the peak areas of all degradation products should be close to the initial concentration.

Data Presentation: Expected Outcomes of Forced Degradation Study

| Stress Condition | Expected Degradation | Potential Degradation Products |

| 0.1 M HCl, 80°C | Minimal to no degradation | - |

| 0.1 M NaOH, RT | Potential for some degradation | Products of ring opening or other base-catalyzed reactions |

| 3% H2O2, RT | Potential for significant degradation | Oxidized derivatives of the cyclohexyl ring |

| Thermal (Solid, 105°C) | Potential for decarboxylation | 1-methyl-4-ethylcyclohexane |

| Photolytic | Dependent on chromophore | Photodegradation products |

Diagram: Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development for any application. This guide has provided a framework for this characterization, from outlining the expected physicochemical properties to detailing robust experimental protocols for determining its solubility and stability profiles. The successful execution of these studies will enable the development of stable formulations and robust analytical methods, ultimately ensuring the quality and performance of any final product containing this compound.

References

- 1. Buy this compound | 6603-71-0 [smolecule.com]

- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. pharmtech.com [pharmtech.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Investigating the Potential Biological Activity of 2-(4-methylcyclohexyl)acetic Acid

Foreword: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide focuses on 2-(4-methylcyclohexyl)acetic acid, a compound of interest due to its structural relation to molecules with known biological activities. While direct research on this specific molecule is limited, its core structure—a substituted cyclohexyl ring coupled with an acetic acid moiety—suggests a number of plausible biological interactions. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a structured, scientifically rigorous approach to systematically investigate and characterize the potential biological activities of this compound. We will delve into hypothesized mechanisms of action, present detailed experimental protocols for validation, and provide a framework for interpreting the resulting data.

Compound Profile: this compound

This compound is an organic compound characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid group at the 2-position.[1] The presence of both a lipophilic cyclohexyl group and a hydrophilic carboxylic acid group gives the molecule amphipathic properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C9H16O2 | [2] |

| Molecular Weight | 156.22 g/mol | [3] |

| XlogP (predicted) | 2.7 | [2] |

| InChIKey | OQZGYMRYZAKXAF-UHFFFAOYSA-N | [2] |

The synthesis of this compound can be approached through various established organic chemistry routes. One potential method involves the hydrogenation of o-cresol to yield 2-methylcyclohexanol, followed by an esterification reaction with acetic acid.[1][4]

Hypothesized Biological Activities and Investigative Pathways

Based on the biological activities of structurally related compounds, we can hypothesize several potential areas of investigation for this compound. Derivatives of cyclohexylacetic acid and related structures have shown promise in several therapeutic areas.[5][6][7]

Anti-inflammatory Activity

The acetic acid moiety is a well-known anti-inflammatory agent.[8] Furthermore, various amidrazone derivatives containing a cyclohexene carboxylic acid moiety have demonstrated significant anti-inflammatory properties by modulating the production of key cytokines such as TNF-α, IL-6, and IL-10.[5][9] This suggests that this compound could exert anti-inflammatory effects.

Proposed Mechanism of Action: The anti-inflammatory potential could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[10]

Antimicrobial Activity

Acetic acid is a well-documented antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11][12][13][14] The lipophilic cyclohexyl group of this compound may enhance its ability to penetrate bacterial cell membranes, potentially leading to increased antimicrobial efficacy compared to acetic acid alone.

Proposed Mechanism of Action: The antimicrobial action is likely due to the ability of the undissociated acid to diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cytoplasm, which can lead to protein denaturation and cell death.[13]

Metabolic Effects

Some short-chain fatty acids and their derivatives have been shown to influence metabolic pathways. For instance, acetic acid can activate hepatic AMPK, leading to reduced hyperglycemia in diabetic mice.[15] Additionally, other cyclohexyl derivatives, such as methylenecyclopropylacetic acid, are known to impact fatty acid metabolism and can induce hypoglycemia.[16][17][18]

Proposed Mechanism of Action: Potential metabolic effects could be mediated through the modulation of key metabolic enzymes or signaling pathways involved in glucose and lipid metabolism, such as the AMPK pathway.

Experimental Workflows for Activity Screening

A systematic approach is essential to validate the hypothesized biological activities. The following section outlines detailed experimental protocols for a tiered screening process.

Tier 1: In Vitro Screening

The initial phase focuses on high-throughput in vitro assays to rapidly assess the potential for anti-inflammatory, antimicrobial, and cytotoxic activity.

Caption: Tier 1 In Vitro Screening Workflow.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A known anti-inflammatory drug, such as dexamethasone, should be used as a positive control.

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.[11]

-

Broth Microdilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: In Vivo Proof-of-Concept

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Caption: Tier 2 In Vivo Proof-of-Concept Workflow.

This model is particularly relevant given the acetic acid moiety of the compound of interest.[8]

-

Animal Model: Use male Wistar rats (180-220 g).

-

Induction of Colitis: Administer a 1 mL enema of 4% acetic acid to induce colitis.

-

Treatment: Administer this compound orally at different doses (e.g., 50, 100, 200 mg/kg) 30 minutes before the induction of colitis. A control group will receive the vehicle, and a positive control group can be treated with mesalamine.

-

Endpoint Analysis (24 hours post-induction):

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.

-

Histopathology: Perform histological examination of colonic tissue to assess inflammatory cell infiltration and tissue damage.

-

Cytokine Levels: Measure levels of TNF-α and IL-6 in colonic tissue homogenates using ELISA.

-

Future Directions and Conclusion

The successful identification of a significant biological activity for this compound will pave the way for further preclinical development. This would include medicinal chemistry efforts to optimize the lead compound, detailed pharmacokinetic and toxicology studies, and investigation of the precise molecular mechanism of action.

While direct evidence of the biological activity of this compound is currently lacking, its chemical structure, in the context of known activities of related compounds, provides a strong rationale for the investigative pathways outlined in this guide. The proposed tiered screening approach, combining in vitro and in vivo models, offers a robust and efficient strategy to uncover the therapeutic potential of this novel molecule. The insights gained from this research could lead to the development of new therapeutic agents for inflammatory, infectious, or metabolic diseases.

References

- 1. Buy this compound | 6603-71-0 [smolecule.com]

- 2. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-(1-Methylcyclohexyl)acetic acid | C9H16O2 | CID 13697885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of cyclohexylamine derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory activity of phycocyanin extract in acetic acid-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. cassara.com.ar [cassara.com.ar]

- 14. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetic acid activates hepatic AMPK and reduces hyperglycemia in diabetic KK-A(y) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic effects of hypoglycin and methylenecyclopropaneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of 2-(4-methylcyclohexyl)acetic acid: Synthesis, Separation, and Stereochemical Considerations

This guide provides a comprehensive technical overview of the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The stereochemical arrangement of the substituents on the cyclohexane ring significantly influences the molecule's three-dimensional structure, which in turn can dictate its physicochemical properties and biological activity. Understanding the synthesis, separation, and distinct characteristics of each isomer is paramount for any application in the pharmaceutical sciences.

Introduction to Stereoisomerism in this compound

This compound possesses two stereogenic centers, leading to the existence of geometric isomers, designated as cis and trans. This isomerism arises from the relative orientation of the methyl group at the C4 position and the acetic acid moiety at the C2 position of the cyclohexane ring.

-

Cis Isomer: The methyl group and the acetic acid group are on the same side of the cyclohexane ring's plane.

-

Trans Isomer: The methyl group and the acetic acid group are on opposite sides of the cyclohexane ring's plane.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers is determined by the energetic favorability of the substituents occupying equatorial positions, which minimizes steric hindrance.

Synthesis of this compound

A robust and reliable method for the synthesis of this compound involves the homologation of 4-methylcyclohexanecarboxylic acid using the Arndt-Eistert reaction. This reaction extends the carbon chain of a carboxylic acid by one methylene group.[1][2][3]

Proposed Synthetic Pathway

The synthesis begins with the commercially available 4-methylcyclohexanecarboxylic acid, which is a mixture of cis and trans isomers. This mixture is carried through the synthetic sequence, and the resulting isomeric mixture of this compound is then separated.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Formation of 4-methylcyclohexanecarbonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexanecarboxylic acid (1.0 eq).

-

Add toluene as a solvent, followed by the slow addition of thionyl chloride (SOCl₂, 1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methylcyclohexanecarbonyl chloride. This is typically used in the next step without further purification.

Step 2: Formation of 1-diazo-2-(4-methylcyclohexyl)ethan-1-one

-

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Prepare a solution of diazomethane in diethyl ether.

-

Dissolve the crude 4-methylcyclohexanecarbonyl chloride (1.0 eq) in diethyl ether and cool the solution to 0°C in an ice bath.

-

Slowly add the ethereal solution of diazomethane (2.0 eq) to the acid chloride solution with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color of diazomethane disappears.

-

The resulting solution containing the diazoketone is used directly in the next step.

Step 3: Wolff Rearrangement and Hydrolysis to this compound

-

To the ethereal solution of the diazoketone, add a mixture of dioxane and water.

-

Add a catalytic amount of silver(I) oxide (Ag₂O).

-

Heat the mixture gently to reflux. The Wolff rearrangement is typically accompanied by the evolution of nitrogen gas.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the catalyst.

-

Extract the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with HCl and extract with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mixture of cis and trans this compound.

Separation and Purification of Cis and Trans Isomers

The separation of the cis and trans isomers is a critical step and can be achieved through techniques that exploit their different physical properties, such as polarity and crystal lattice energy.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of geometric isomers.[6][7] A reversed-phase C18 column is often effective for separating compounds with differences in polarity and shape.

Proposed HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

The trans isomer, with a more linear and less polar character, is expected to have a longer retention time than the more compact and slightly more polar cis isomer under reversed-phase conditions.

Fractional Crystallization

Fractional crystallization relies on the differences in solubility of the isomers in a particular solvent system. This method can be effective for larger-scale separations.

General Fractional Crystallization Protocol:

-

Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent (e.g., hexane, ethyl acetate, or a mixture thereof).

-

Slowly cool the solution to allow for the selective crystallization of the less soluble isomer.

-

Collect the crystals by filtration.

-

The mother liquor will be enriched in the more soluble isomer.

-

Repeat the crystallization process on both the crystalline fraction and the mother liquor to improve the purity of each isomer.

The efficiency of this method is highly dependent on the solvent system and the specific crystallization kinetics of the isomers.

Spectroscopic and Physicochemical Characterization

The individual cis and trans isomers can be unequivocally identified and characterized by various spectroscopic techniques and by their distinct physical properties.

| Property | Cis Isomer (Predicted) | Trans Isomer (Predicted) | Rationale for Prediction |

| Melting Point | Lower | Higher | The trans isomer, often having a more symmetrical shape, can pack more efficiently into a crystal lattice, leading to a higher melting point. |

| Boiling Point | Lower | Higher | The trans isomer may have a larger surface area, leading to stronger intermolecular forces and a higher boiling point. |

| Polarity | Slightly Higher | Slightly Lower | The cis isomer may have a small net dipole moment, while the dipole moments of the functional groups in the trans isomer may cancel out to a greater extent. |

| ¹H NMR | Broader signals for axial protons | Sharper signals for equatorial protons | The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ significantly due to their axial or equatorial orientations. |

| ¹³C NMR | Distinct chemical shifts | Distinct chemical shifts | The carbon atoms of the cyclohexane ring will exhibit different chemical shifts depending on the stereochemistry of the substituents. |

| FTIR (cm⁻¹) | C=O stretch (~1710), O-H stretch (~2500-3300, broad) | C=O stretch (~1710), O-H stretch (~2500-3300, broad) | The fundamental vibrational modes for the carboxylic acid group will be present in both isomers, with minor shifts possible due to the different steric environments.[8] |

Conformational Analysis

The three-dimensional conformation of the cis and trans isomers plays a crucial role in their stability and reactivity.

Caption: Conformational equilibrium of cis and trans isomers.

For the trans isomer , the most stable conformation will have both the large acetic acid group and the methyl group in equatorial positions to minimize 1,3-diaxial interactions. The ring-flipped conformer, with both groups in axial positions, would be significantly less stable.

For the cis isomer , one substituent must be axial while the other is equatorial. The more stable conformer will have the bulkier acetic acid group in the equatorial position and the smaller methyl group in the axial position.

Relevance in Drug Development and Structure-Activity Relationships (SAR)

The stereochemistry of a drug molecule is a critical determinant of its biological activity.[9][10][11] Cis and trans isomers, being diastereomers, have different three-dimensional shapes and can interact differently with chiral biological targets such as enzymes and receptors. This can lead to significant differences in their pharmacological and toxicological profiles.[12][13]

Cyclohexylacetic acid derivatives have been investigated for their potential as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[14][15] The specific orientation of the acetic acid side chain relative to the substituted cyclohexane ring can influence the molecule's ability to fit into the active site of these enzymes.

A thorough understanding of the structure-activity relationship (SAR) for the cis and trans isomers of this compound would require the synthesis and biological evaluation of each pure isomer. This would allow for the determination of which geometric arrangement leads to optimal target binding and desired therapeutic effect, while minimizing off-target interactions and potential side effects.

Conclusion

The cis and trans isomers of this compound represent a compelling case study in the importance of stereochemistry in medicinal chemistry. Their synthesis via a method such as the Arndt-Eistert homologation, followed by careful separation using chromatographic or crystallization techniques, allows for the investigation of the individual isomers. Detailed spectroscopic and conformational analysis provides the foundation for understanding their structure-activity relationships. For drug development professionals, the ability to isolate and characterize these distinct stereoisomers is a crucial step in the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. gcms.cz [gcms.cz]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. is.muni.cz [is.muni.cz]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Reactivity and Functionalization of 2-(4-Methylcyclohexyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functionalization of 2-(4-methylcyclohexyl)acetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. The document delves into the molecule's structural nuances, physicochemical properties, and the strategic considerations necessary for its chemical modification. Key transformations, including esterification, amidation, reduction to the corresponding alcohol, and alpha-halogenation, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block. By providing not only procedural details but also the underlying mechanistic rationale, this document aims to empower scientists to make informed decisions in their experimental designs.

Introduction: Understanding the Core Structure

This compound is a carboxylic acid characterized by a 4-methylcyclohexyl group attached to the alpha-position of an acetic acid moiety. This structure presents a unique combination of a reactive carboxylic acid functional group and a bulky, non-polar cycloaliphatic ring. The stereochemistry of the 4-methylcyclohexyl group, which can exist as cis and trans isomers, and the chiral center at the alpha-carbon (if substituted), can introduce complexity and opportunities for stereoselective synthesis. The 4-methyl group has a slight influence on the conformational preference of the cyclohexane ring, favoring an equatorial position to minimize steric strain. This, in turn, can influence the reactivity of the carboxylic acid group by modulating its steric environment.

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O2 | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| XlogP (Predicted) | 2.7 | PubChem[1] |

| pKa (Predicted) | ~4.8 (Estimated based on acetic acid and steric effects) | N/A |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. | General chemical principles |

The Heart of Reactivity: The Carboxylic Acid Group

The primary site of chemical reactivity in this compound is the carboxylic acid functional group. This group can undergo a variety of transformations, making it a versatile handle for molecular elaboration. However, the adjacent bulky 4-methylcyclohexyl group exerts significant steric hindrance, which must be a key consideration in planning any synthetic transformation. Standard reaction conditions may need to be optimized to achieve reasonable yields and reaction times.

The following sections will explore the key functionalization strategies for this molecule, providing both the "how" and the "why" for each transformation.

Key Functionalization Strategies

This section details the principal methods for the chemical modification of this compound, providing step-by-step protocols and the rationale behind the chosen methodologies.

Esterification: Masking and Modifying the Carboxyl Group

Esterification is a fundamental transformation for carboxylic acids, often employed to protect the acidic proton, increase lipophilicity, or to serve as a precursor for other functional groups. Given the steric hindrance around the carboxyl group of this compound, classical Fischer-Speier esterification may require forcing conditions.

This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol is typically used, and/or the water formed is removed.

Experimental Protocol: Synthesis of Methyl 2-(4-methylcyclohexyl)acetate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Excess Alcohol and Water Removal: Le Châtelier's principle dictates that removing a product (water) or increasing the concentration of a reactant (alcohol) will shift the equilibrium to favor the formation of the ester.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Amidation: Forging the Amide Bond

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Experimental Protocol: Synthesis of N-Benzyl-2-(4-methylcyclohexyl)acetamide

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.1 eq), and EDC hydrochloride (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Stir the mixture at 0 °C for 30 minutes to form the activated HOBt ester.

-

Amine Addition: Add benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

EDC/HOBt: The use of HOBt as an additive minimizes side reactions and reduces the risk of racemization if a chiral center is present at the alpha-position. It reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to side reactions but still highly reactive towards amines.

-

Anhydrous Conditions: Carbodiimide reagents are sensitive to moisture, which can hydrolyze the activated intermediates.

-

Base (DIPEA): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, preventing the protonation of the amine nucleophile.

Reduction to Alcohols: Accessing 2-(4-Methylcyclohexyl)ethanol

The reduction of the carboxylic acid group to a primary alcohol provides another avenue for functionalization. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the work-up to yield the alcohol.

Experimental Protocol: Synthesis of 2-(4-Methylcyclohexyl)ethanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Carboxylic Acid: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C. Caution: The initial reaction is exothermic and involves the evolution of hydrogen gas.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC, after quenching a small aliquot).

-

Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Filter the resulting suspension and wash the solid thoroughly with the reaction solvent.

-

Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol. Purification can be achieved by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

LiAlH₄: This is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol. Sodium borohydride (NaBH₄) is generally not reactive enough for this transformation.[2]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents.[3]

-

Controlled Addition at 0 °C: The initial deprotonation of the carboxylic acid by the hydride is highly exothermic and liberates hydrogen gas. Slow addition at low temperature is crucial for safety and to control the reaction rate.

-

Fieser Work-up: This specific quenching procedure is a well-established method for safely destroying excess LiAlH₄ and generating easily filterable aluminum salts, simplifying the product isolation.

Alpha-Halogenation: Introducing a Handle for Further Substitution

The introduction of a halogen at the alpha-position of the carboxylic acid opens up a wide range of synthetic possibilities through nucleophilic substitution reactions. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for this transformation.

The HVZ reaction allows for the selective alpha-bromination or -chlorination of carboxylic acids that possess at least one alpha-hydrogen. The reaction is typically carried out using a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).

Experimental Protocol: Synthesis of 2-Bromo-2-(4-methylcyclohexyl)acetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place this compound (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1 eq).

-

Halogen Addition: Carefully add bromine (1.1 eq) dropwise to the mixture. Caution: Bromine is highly corrosive and toxic. This should be performed in a well-ventilated fume hood.